molecular formula C17H20N4O3 B2960671 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034351-72-7

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2960671
CAS No.: 2034351-72-7
M. Wt: 328.372
InChI Key: MQNMNVYJOJUMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central propanamide backbone linking two heterocyclic moieties: a 3,5-dimethylisoxazole group and a furan-substituted pyrazole. The isoxazole ring (3,5-dimethyl substitution) is connected via a propyl chain to the amide nitrogen, while the pyrazole moiety (substituted at position 4 with a furan-2-yl group) is attached via an ethyl linker.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-15(13(2)24-20-12)5-6-17(22)18-7-8-21-11-14(10-19-21)16-4-3-9-23-16/h3-4,9-11H,5-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNMNVYJOJUMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 325.4 g/mol. The structure features an isoxazole ring, a furan ring, and a pyrazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing isoxazole and furan rings exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan moiety may enhance these effects through synergistic interactions.

CompoundActivityReference
Isoxazole DerivativeAntibacterial against E. coli and S. aureus
Furan-containing CompoundsAntifungal properties

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators such as prostaglandins.

Anticancer Properties

There is emerging evidence that compounds with similar scaffolds exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to the observed biological effects.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Study : A study evaluated the antibacterial efficacy of various isoxazole derivatives against common pathogens. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential for development into therapeutic agents.
  • Cancer Research : In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Table 1: Key Isoxazole-Containing Analogues

Compound Name Key Structural Differences Potential Functional Impact Source
Target Compound Propanamide, pyrazole-furan linker Balanced solubility and binding N/A
N-((2-Hydroxy...inden-2-yl)methyl)-carboxamide Carboxamide, dihydroindenyl group Increased lipophilicity
P300-PEG2-NH2.TFA Benzoimidazole, PEG spacer, propenamide Enhanced solubility, prolonged half-life

Pyrazole-Containing Analogues

Pyrazole rings are versatile pharmacophores. Notable comparisons include:

  • 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (): Features a pyrazole linked to a sulfonamide-pyridine system. Unlike the target compound’s furan substituent, this molecule uses a butyl group and sulfonamide, which may confer distinct electronic properties and binding modes (e.g., sulfonamide’s strong hydrogen-bonding capacity) .
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (): Replaces the propanamide with a hydrazide and introduces a benzylidene group. The hydrazide moiety could increase metabolic instability compared to the target’s amide, but the ethoxy-hydroxyphenyl group may enhance antioxidant activity .

Propanamide Backbone Variations

The propanamide chain’s length and substituents critically influence bioactivity:

  • N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-propanamide (): Substitutes the isoxazole and pyrazole with chlorophenyl and trimethoxyphenyl groups. The bulky aromatic substituents may hinder rotational freedom, reducing conformational adaptability compared to the target compound’s heterocyclic system .
  • (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (): Uses a diazenyl-imidazole-pyridine core.

Functional Group Analysis

  • Isoxazole vs.
  • Furan vs. Sulfonamide : The furan in the target compound provides moderate electron-donating effects, whereas sulfonamide groups () are stronger hydrogen-bond acceptors, possibly improving target affinity but reducing bioavailability .
  • Propanamide vs. Hydrazide : The propanamide’s stability under physiological conditions contrasts with hydrazide derivatives (), which may undergo hydrolysis more readily .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.